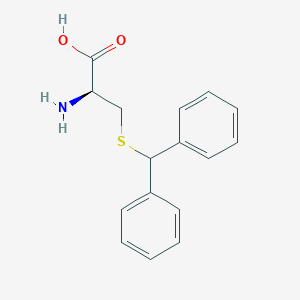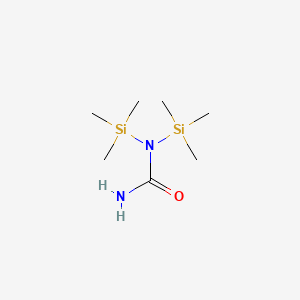
1,1-Bis(trimethylsilyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trimethylsilyl)urea is an organosilicon compound with the molecular formula C7H20N2OSi2. It is a white to almost white solid that is soluble in organic solvents like pyridine. This compound is known for its use as a silylating agent, which means it can replace active hydrogen atoms in organic molecules with trimethylsilyl groups. This property makes it valuable in various chemical synthesis processes .
Preparation Methods
1,1-Bis(trimethylsilyl)urea can be synthesized through several methods:
Chemical Reactions Analysis
1,1-Bis(trimethylsilyl)urea undergoes various chemical reactions, including:
Silylation: It is primarily used as a silylating agent to introduce trimethylsilyl groups into organic molecules.
Hydrolysis: The compound reacts with water, leading to the formation of urea and trimethylsilanol.
Substitution Reactions: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Scientific Research Applications
1,1-Bis(trimethylsilyl)urea has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1,1-Bis(trimethylsilyl)urea is unique due to its high efficiency as a silylating agent. Similar compounds include:
Trimethylsilyl Chloride: Used for silylation but is more reactive and less selective compared to this compound.
Bis(trimethylsilyl)acetamide: Another silylating agent used for protecting functional groups, but it has different reactivity and selectivity profiles.
Hexamethyldisilazane: Used in similar applications but can be less efficient in certain reactions compared to this compound.
Properties
CAS No. |
57397-48-5 |
|---|---|
Molecular Formula |
C7H20N2OSi2 |
Molecular Weight |
204.42 g/mol |
IUPAC Name |
1,1-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)9(7(8)10)12(4,5)6/h1-6H3,(H2,8,10) |
InChI Key |
JYOQNYLFMVKQHO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=O)N)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


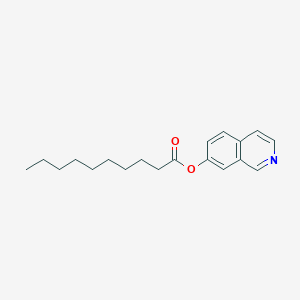
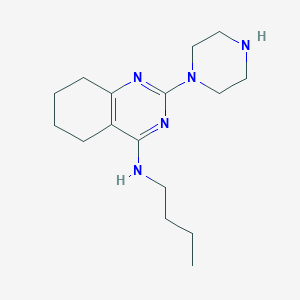


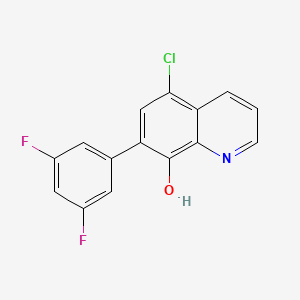

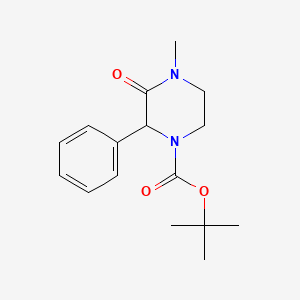

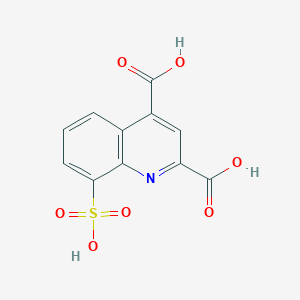
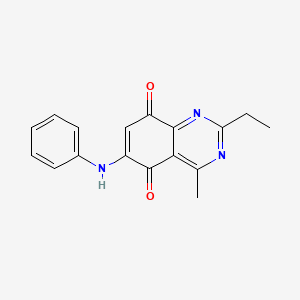
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)
